molecular formula C9H8F3N B062749 5-(Trifluoromethyl)indoline CAS No. 162100-55-2

5-(Trifluoromethyl)indoline

Cat. No.: B062749
CAS No.: 162100-55-2
M. Wt: 187.16 g/mol
InChI Key: QUMDFCREMBCVGP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)indoline is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indoline structure. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the chemical behavior and applications of the compound.

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the desired position.

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)indoline may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions include various substituted indolines and oxindoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)indoline has diverse applications in scientific research:

Comparison with Similar Compounds

    5-(Trifluoromethyl)indole: Similar structure but with an indole ring instead of indoline.

    6-(Trifluoromethyl)indoline: The trifluoromethyl group is attached at a different position on the indoline ring.

    Trifluoromethyl-substituted oxindoles: These compounds have a similar trifluoromethyl group but differ in the core structure.

Uniqueness: 5-(Trifluoromethyl)indoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFCREMBCVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572876
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-55-2
Record name 5-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Trifluoromethylindole (D42) was reduced in the usual way with sodium cyanoborohydride in glacial acetic acid to give the title compound (D43) (0.18 g, 83%)
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Yield
83%

Synthesis routes and methods II

Procedure details

5-Trifluoromethylindole (D5, 1.0 g, 0.0057 mole) in glacial acetic acid (25 ml) was treated with sodium cyanoborohydride (1.7 g, 0.027 mole) under argon and stirred at room temperature for 2 hours. The mixture was poured into water (200 ml), basified with 40% aqueous sodium hydroxide solution, extracted into DCM, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 20% ethyl acetate/60-80° petroleum ether to afford the title compound (0.45 g, 45%) as a pale yellow oil.
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200 mL
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45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)indoline
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5-(Trifluoromethyl)indoline
Reactant of Route 3
5-(Trifluoromethyl)indoline
Reactant of Route 4
Reactant of Route 4
5-(Trifluoromethyl)indoline
Reactant of Route 5
5-(Trifluoromethyl)indoline
Reactant of Route 6
5-(Trifluoromethyl)indoline

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